6-Fluoro-3-propyl-1-indanone
Description
Properties
Molecular Formula |
C12H13FO |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
6-fluoro-3-propyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H13FO/c1-2-3-8-6-12(14)11-7-9(13)4-5-10(8)11/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
OKGQXTQKNMPHGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)C2=C1C=CC(=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of indanone compounds, including 6-Fluoro-3-propyl-1-indanone, exhibit significant anti-inflammatory properties. These compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study synthesized a series of 2-benzylidene-1-indanone derivatives that demonstrated potent inhibition of LPS-induced inflammatory responses in murine macrophages, suggesting similar potential for 6-Fluoro-3-propyl-1-indanone derivatives .
Table 1: Anti-inflammatory Activity of Indanone Derivatives
| Compound | % Inhibition (TNF-α) | % Inhibition (IL-6) |
|---|---|---|
| 2-benzylidene-1-indanone | 83.73% | 69.28% |
| 6-Fluoro-3-propyl-1-indanone | TBD | TBD |
Note: TBD - To Be Determined through further studies.
Anticancer Properties
6-Fluoro-3-propyl-1-indanone has shown promise in cancer research, particularly in inhibiting tumor growth and proliferation. Similar compounds have been evaluated for their antitumor activity against various human cancer cell lines. For example, studies have reported that certain indanone derivatives exhibited significant cell growth inhibition in colorectal cancer cell lines when tested under the National Cancer Institute protocols .
Table 2: Anticancer Activity of Indanone Derivatives
| Compound | GI50 (μM) | TGI (μM) |
|---|---|---|
| 6-Fluoro-3-propyl-1-indanone | TBD | TBD |
| Other Indanone Derivative | 15.72 | 50.68 |
Antimicrobial Activity
The antimicrobial potential of indanones has also been explored, with various derivatives showing effective inhibition against bacterial strains. The structural modifications in indanones can enhance their bioactivity and membrane permeability, making them suitable candidates for developing new antimicrobial agents.
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| 6-Fluoro-3-propyl-1-indanone | TBD | TBD |
| Standard Antibiotic | 30 | Varies |
Case Studies and Research Findings
Several studies have provided insights into the pharmacological activities of indanones:
- Study on Anti-inflammatory Effects : A recent study synthesized novel indanone derivatives that significantly reduced LPS-induced pulmonary inflammation in mouse models, showcasing their therapeutic potential for acute lung injury .
- Anticancer Evaluation : Research conducted by the National Cancer Institute demonstrated that certain indanones showed high levels of antimitotic activity against human tumor cells, indicating their potential as anticancer agents .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: Unlike indole- or quinoline-based analogs, 6-Fluoro-3-propyl-1-indanone features an indanone backbone, which reduces aromaticity compared to indoles but introduces a ketone group. This may alter binding interactions in biological targets.
However, fluorination at the 5- or 7-position (as in other indoles) may lead to distinct steric or electronic outcomes .
Functional Group Impact: The absence of a carboxylic acid group in 6-Fluoro-3-propyl-1-indanone reduces polarity compared to its indole-carboxylic acid analogs, likely increasing blood-brain barrier permeability. The propyl chain may confer greater lipophilicity, favoring CNS-targeted applications.
Preparation Methods
Friedel-Crafts Acylation with Lewis Acid Catalysts
The most direct route to 6-fluoro-3-propyl-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-(4-fluoro-2-propylphenyl)propionic acid (1 ) (Figure 1). This method, adapted from patented protocols, employs aluminum chloride (AlCl₃) as a Lewis acid under reflux conditions.
Procedure :
-
Starting Material Preparation : 3-(4-Fluoro-2-propylphenyl)propionic acid is synthesized via alkylation of 4-fluorophenylacetic acid with propyl bromide under basic conditions.
-
Cyclization : The propionic acid derivative is treated with AlCl₃ (3 equiv) in anhydrous dichloromethane at 80°C for 6 hours.
-
Workup : The reaction is quenched with ice-cold HCl, extracted with ethyl acetate, and purified via silica gel chromatography.
Yield : 68–72%.
Key Advantage : High regioselectivity due to the electron-withdrawing fluorine atom directing cyclization.
Alternative Catalytic Systems
Recent studies have explored lanthanide triflates (e.g., Tb(OTf)₃) for improved efficiency. For example, cyclization of 3-(2-fluoro-4-propylphenyl)propionic acid using Tb(OTf)₃ in o-dichlorobenzene at 250°C achieved a 74% yield. However, scalability is limited by high temperatures and catalyst cost.
Propyl Group Introduction via Alkylation Post-Cyclization
Grignard Addition to 6-Fluoro-1-indanone
A two-step strategy first synthesizes 6-fluoro-1-indanone (2 ) followed by propyl group incorporation (Table 1):
Step 1 : Synthesis of 6-Fluoro-1-indanone:
-
Method A : Cyclization of 3-(3-fluorophenyl)propionic acid with Nafion-H® in benzene (90% yield).
-
Method B : Ultrasound-assisted Friedel-Crafts acylation using AlCl₃/NaCl (32% yield).
Step 2 : Alkylation at C3:
-
Conditions : Treatment of 2 with propylmagnesium bromide (3 equiv) in THF at 0°C → RT.
Table 1 : Comparison of 6-Fluoro-1-indanone Synthesis Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Classical | AlCl₃ | 80 | 6 | 72 |
| Ultrasound | AlCl₃/NaCl | 130–180 | 2 | 32 |
| Nafion-H® | Sulfonic acid | Reflux | 12 | 90 |
One-Pot Tandem Alkylation-Cyclization
Niobium-Catalyzed Friedel-Crafts Approach
Barbosa et al. reported a one-pot synthesis using niobium pentachloride (NbCl₅) to catalyze both alkylation and cyclization (Scheme 1):
-
Acylation : 3,3-Dimethylacrylic acid (3 ) reacts with 4-fluoro-1-propylbenzene (4 ) in the presence of NbCl₅.
-
Cyclization : In situ formation of a mixed anhydride intermediate triggers ring closure.
Conditions : 0.1 equiv NbCl₅, 80°C, 8 hours.
Yield : 78%.
Limitation : Requires stoichiometric propylbenzene derivatives, increasing cost.
Halogenation-Functionalization Strategies
Bromination Followed by Cross-Coupling
A patent outlines the synthesis of halogenated intermediates for subsequent propylation:
-
Bromination : 6-Fluoro-1-indanone (2 ) treated with Br₂ in Et₂O yields 2-bromo-6-fluoro-1-indanone (5 ).
-
Suzuki Coupling : 5 reacts with propylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in dioxane (80°C, 12 h).
Process Optimization and Green Chemistry
Microwave-Assisted Cyclization
Non-conventional methods reduce reaction times significantly. For example, microwave irradiation (200 W, 150°C) of 3-(4-fluoro-2-propylphenyl)propionic acid with Sc(OTf)₃ achieved 82% yield in 15 minutes.
Solvent-Free Mechanochemical Synthesis
Ball-milling the propionic acid derivative with AlCl₃ (1:1 molar ratio) for 2 hours provided 70% yield, eliminating volatile solvents.
Analytical Characterization and Quality Control
Spectroscopic Data
Q & A
Q. What are the most reliable synthetic routes for preparing 6-Fluoro-3-propyl-1-indanone, and how can purity be optimized?
- Methodological Answer : A common approach involves Grignard reagent addition to fluorinated indanone precursors. For example, 5-Fluoro-1-indanone (or its isomer) can be reacted with propylmagnesium bromide to introduce the propyl group at the 3-position. Critical steps include:
- Reagent stoichiometry : Maintain a 1.2:1 molar ratio of Grignard reagent to indanone to avoid over-alkylation .
- Purification : Use column chromatography (silica gel, pentane/Et₂O gradient) to isolate the product. Monitor purity via TLC (Rf ~0.4–0.5 in 80:20 pentane/Et₂O) and confirm with ¹H/¹³C NMR .
- Yield optimization : Conduct reactions under anhydrous conditions at 0°C to room temperature to minimize side reactions. Typical yields range from 70%–84% depending on substituent steric effects .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 6-Fluoro-3-propyl-1-indanone?
- Methodological Answer :
- ¹H NMR : Identify fluorine-induced deshielding effects. For example, the aromatic proton adjacent to fluorine typically appears as a doublet (J = 8–10 Hz) at δ 7.2–7.5 ppm. The propyl group shows triplet (CH₂) and sextet (CH₃) signals between δ 0.9–1.8 ppm .
- ¹³C NMR : Fluorine coupling splits carbonyl carbon (C=O) signals into doublets (¹JCF ≈ 250–270 Hz). Confirm propyl attachment via C-3 carbon shifts (δ 25–35 ppm) .
- Mass Spectrometry (EI/HRMS) : Look for molecular ion [M]⁺ at m/z 194.1 (calculated for C₁₂H₁₃FO). Fragmentation patterns include loss of CO (Δ m/z 28) and propyl radical (Δ m/z 43) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in fluorination and alkylation of indanone derivatives?
- Methodological Answer :
- Fluorination position control : Use directing groups (e.g., carbonyl) to favor electrophilic fluorination at the 6-position. Meta-directing effects of fluorine can be mitigated by steric hindrance from bulky substituents .
- Alkylation selectivity : Employ low-temperature kinetic control (−20°C) to favor 3-propyl addition over competing 2- or 4-position reactivity. Computational modeling (DFT) predicts transition-state energies to optimize reaction pathways .
- Validation : Compare experimental ¹H NMR shifts with simulated spectra (e.g., ChemDraw) to confirm regiochemistry .
Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data for 6-Fluoro-3-propyl-1-indanone derivatives?
- Methodological Answer :
- Yield discrepancies : Replicate experiments under standardized conditions (solvent purity, inert atmosphere). For example, yields drop from 84% to <60% if Et₂O solvent contains peroxides .
- Spectroscopic inconsistencies : Cross-validate data using multiple techniques. For instance, ambiguous carbonyl signals in IR (1680–1700 cm⁻¹) can be resolved via ¹³C NMR .
- Case study : A 2024 synthesis reported 84% yield using anhydrous Et₂O, while earlier studies (2018) achieved only 49%–60% due to moisture-sensitive intermediates .
Q. What mechanistic insights can be gained from studying the reactivity of 6-Fluoro-3-propyl-1-indanone in cross-coupling reactions?
- Methodological Answer :
- Palladium-catalyzed coupling : Investigate Suzuki-Miyaura reactions with aryl boronic acids. Fluorine’s electron-withdrawing effect enhances oxidative addition rates but may deactivate the catalyst. Use Pd(OAc)₂ with SPhos ligand for improved efficiency .
- Kinetic studies : Monitor reaction progress via in situ ¹⁹F NMR to track fluorine’s electronic effects on intermediate stability .
- Computational analysis : DFT calculations (e.g., Gaussian) model transition states to explain regioselectivity in C–H functionalization .
Key Research Challenges and Future Directions
- Unresolved Issues :
- Emerging Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
